Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Catalog Number: 160360) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₉H₈N₆O₃ and a molecular weight of 248.20 g/mol . Its structure features:
- A pyrazolo[1,5-a]pyrimidine core.
- An azidomethyl (-CH₂N₃) substituent at position 3.
- A hydroxyl (-OH) group at position 5.
- A methyl ester (-COOCH₃) at position 2.
This compound is of interest in medicinal chemistry and materials science due to its unique functional groups .
Properties
IUPAC Name |
methyl 5-(azidomethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O3/c1-18-9(17)6-4-12-15-7(16)2-5(3-11-14-10)13-8(6)15/h2,4,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLOKIZVKZCOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Synthesis: Pyrazolo[1,5-a]pyrimidine Derivatives
The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine core, which can be achieved via condensation reactions between aminopyrazoles and suitable diester or acyl derivatives. For example, reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields dihydroxy-heterocyclic intermediates, which are then chlorinated to form dichloropyrimidine derivatives. These intermediates serve as key precursors for further functionalization.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate + sodium ethanolate | 89% | Formation of dihydroxy-heterocycle |
| 2 | Chlorination with phosphorus oxychloride | 61% | Formation of dichloropyrimidine derivative |
| 3 | Nucleophilic substitution with morpholine + potassium carbonate | 94% | Formation of key intermediate |
Source: PMC article on pyrazolo[1,5-a]pyrimidine derivatives
Introduction of the Azidomethyl Group at Position 5
The azidomethyl group is introduced via nucleophilic substitution of a suitable leaving group (e.g., chloromethyl or bromomethyl) with sodium azide. This method is standard for azide functionalization, leveraging the nucleophilic nature of azide ions.
- Starting from a methyl or chloromethyl derivative at position 5, the compound is dissolved in a polar aprotic solvent such as DMF.
- Sodium azide (NaN₃) is added, and the mixture is stirred at room temperature or slightly elevated temperatures (~20°C) for approximately 2 hours.
- The azide substitution proceeds via SN2 mechanism, replacing the leaving group with the azide.
| Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Chloromethyl derivative + NaN₃ | DMF | 20°C | 2h | Not specified | Efficient azide substitution |
Source: Adapted from azide substitution protocols and specific synthesis examples
Formation of the Pyrazolo[1,5-a]pyrimidine-3-carboxylate
The methyl ester at position 3 is typically introduced during the initial scaffold synthesis, often via esterification or direct condensation with methyl ester derivatives. The ester functionality is preserved throughout subsequent steps until the final hydrolysis or modification stage.
- Esterification can be performed via Fischer esterification or by using methyl chloroformate derivatives.
- The methyl ester is stable under the conditions used for azide substitution and other modifications.
Summary of Synthetic Route
The overall synthetic pathway can be summarized as follows:
- Construction of the pyrazolo[1,5-a]pyrimidine core via multi-step condensation and chlorination reactions.
- Functionalization at position 5 with a chloromethyl or similar leaving group.
- Azide substitution at position 5 using sodium azide in DMF.
- Introduction of the methyl ester at position 3 during initial core synthesis or via esterification.
Data Table: Summary of Preparation Methods
Notes and Considerations
- The azide substitution step is sensitive to reaction conditions; temperature control and solvent choice (DMF preferred) are critical for high yield and purity.
- The stability of the methyl ester allows for subsequent modifications or deprotection steps.
- The synthesis of complex derivatives may involve protecting groups and multi-step purification, including column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases and modulate serotonin receptors . The azido group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Key structural analogs differ in substituents at positions 5, 7, and 3. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Reactivity : The azidomethyl group in the target compound enables click chemistry, unlike halogenated or alkylated analogs .
- Polarity : Hydroxyl and azide groups increase hydrophilicity compared to dichloro or trifluoromethyl derivatives .
- Electron Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce ring electron density, while hydroxyl and methoxy groups donate electrons .
Biological Activity
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and potential applications in medicinal chemistry.
Overview of Biological Activity
The biological activities of this compound have been investigated in various studies, revealing its potential as an antiviral, anticancer, and antimicrobial agent. The unique azidomethyl group enhances its chemical reactivity and biological profile compared to other derivatives in the same family.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as kinases and serotonin receptors. Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit specific kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
Synthesis Methods
The synthesis typically involves cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. The following methods are commonly employed:
- Laboratory Synthesis : This includes optimizing reaction conditions like temperature and solvent to achieve high yields.
- Industrial Production : Scaling up laboratory syntheses may involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In one study, derivatives were screened against pathogenic bacteria and fungi. The compound demonstrated moderate activity against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria like Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM against Pseudomonas aeruginosa .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 3f | - | Micrococcus luteus |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies using the MTT assay revealed promising results against the MCF-7 breast cancer cell line, indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Activity : A study assessed several pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial properties. Compound 3g was highlighted for its potent inhibitory effect against multiple strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
- Cytotoxicity Studies : Research involving the evaluation of cytotoxic effects on HaCat (human keratinocyte) and Balb/c 3T3 cells showed that certain derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents in oncology .
Q & A
Q. What synthetic strategies are effective for introducing substituents at the 5- and 7-positions of pyrazolo[1,5-a]pyrimidine derivatives?
Cyclocondensation of 5-amino-3-substituted pyrazoles with β-ketoesters or enaminones is a common approach. For example, the 7-hydroxyl group can be introduced via hydrolysis of an ester precursor under basic conditions (e.g., LiOH in THF/water) . The azidomethyl group at position 5 may require functionalization of a pre-synthesized intermediate, such as bromomethyl or chloromethyl derivatives, via nucleophilic substitution with sodium azide .
Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Key NMR signals include:
- ¹H NMR : The pyrazole H-2 proton appears as a singlet (~δ 8.5–9.0 ppm). The hydroxyl proton (7-OH) is typically downfield-shifted (δ 10–12 ppm) and exchangeable.
- ¹³C NMR : The carboxylate carbonyl (C-3) resonates at ~δ 165–170 ppm. Azidomethyl carbons (C-5) show distinct signals at δ 45–55 ppm . For stereochemical analysis, NOESY or COSY experiments can distinguish syn vs. anti isomers in reduced derivatives .
Q. What purification methods are optimal for isolating pyrazolo[1,5-a]pyrimidine derivatives with polar functional groups?
- Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for non-polar intermediates) or DCM/methanol (for polar products).
- Crystallization : Polar solvents like ethanol or DMF yield high-purity crystals. For azide-containing compounds, avoid excessive heating due to explosion risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during cyclocondensation?
- Temperature Control : Reflux in ethanol (78°C) or DMF (150°C) affects regioselectivity. Lower temperatures favor pyrazolo[1,5-a]pyrimidines, while higher temperatures may form pyrazolo[3,4-d]pyrimidine byproducts .
- Catalysis : Acidic conditions (e.g., p-TsOH) improve cyclization efficiency but may protonate the hydroxyl group, requiring post-synthetic deprotection .
Q. What methodologies validate the stereochemistry of reduced pyrazolo[1,5-a]pyrimidine derivatives?
- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm syn (e.g., ethyl (5R,7S)-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) vs. anti isomers .
- Dynamic NMR : Variable-temperature ¹H NMR can detect conformational changes in diastereomers .
Q. How do substituents at positions 5 and 7 influence biological activity?
- Hydroxyl Group (C-7) : Enhances hydrogen-bonding interactions with targets (e.g., cathepsin K inhibition, IC₅₀ ~25 µM for N-butylcarboxamide derivatives) .
- Azidomethyl Group (C-5) : Enables click chemistry for bioconjugation (e.g., CuAAC with alkynes) but may reduce metabolic stability .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported melting points or spectral data for pyrazolo[1,5-a]pyrimidines?
- Crystallographic Validation : Compare experimental powder XRD patterns with simulated data from single-crystal structures .
- Solvent Artifacts : Ensure solvents (e.g., DMSO-d₆) do not interfere with NMR signals (e.g., residual water at δ 3.33 ppm) .
Q. What experimental evidence supports the proposed mechanism for azidomethyl group installation?
- Kinetic Studies : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., bromomethyl precursors).
- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to confirm azide incorporation via mass spectrometry .
Methodological Resources
- Structural Refinement : SHELX suite for crystallographic analysis .
- Spectral Databases : Compare NMR data with published analogs (e.g., ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, δ 8.58 ppm for H-2) .
- Safety Protocols : Handle azides in fume hoods with blast shields due to shock sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
